3-(3,4-Diethoxy-phenyl)-propionic acid
Overview
Description
3-(3,4-Diethoxy-phenyl)-propionic acid is an organic compound belonging to the class of phenylpropanoids It is characterized by the presence of a phenyl ring substituted with two ethoxy groups at the 3 and 4 positions, and a propionic acid moiety
Mechanism of Action
- It’s essential to note that the compound’s inhibitory action is related to corrosion protection, as observed in copper exposed to hydrochloric acid (HCl) solutions .
- Chemical adsorption is the definitive mechanism behind corrosion inhibition by 3-(3,4-Diethoxy-phenyl)-propionic acid. Specific interactions occur between the compound and the copper surface, leading to robust adsorbed layer formation .
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Diethoxy-phenyl)-propionic acid typically involves the alkylation of 3,4-dihydroxybenzaldehyde with ethyl iodide to form 3,4-diethoxybenzaldehyde. This intermediate is then subjected to a Grignard reaction with ethylmagnesium bromide, followed by oxidation to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as solvent extraction, crystallization, and purification to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Diethoxy-phenyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylpropionic acids.
Scientific Research Applications
3-(3,4-Diethoxy-phenyl)-propionic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetic acid: Similar structure with methoxy groups instead of ethoxy groups.
3,4-Dimethoxyphenethylamine: An analogue with a phenethylamine backbone.
3-(3,4-Dimethoxy-phenyl)-propynoic acid: A related compound with a propynoic acid moiety.
Uniqueness
3-(3,4-Diethoxy-phenyl)-propionic acid is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups may enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with target molecules.
Properties
IUPAC Name |
3-(3,4-diethoxyphenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-3-16-11-7-5-10(6-8-13(14)15)9-12(11)17-4-2/h5,7,9H,3-4,6,8H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPZDNYHNUEVSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCC(=O)O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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